molecular formula C10H11NO4 B1422771 4-[(Carboxymethyl)(methyl)amino]benzoic acid CAS No. 883290-81-1

4-[(Carboxymethyl)(methyl)amino]benzoic acid

Cat. No.: B1422771
CAS No.: 883290-81-1
M. Wt: 209.2 g/mol
InChI Key: IOOSPZLSDWROKW-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 4-[(Carboxymethyl)(methyl)amino]benzoic acid emerged from the broader historical context of aminobenzoic acid research, which has been a cornerstone of organic chemistry since the early twentieth century. The parent compound, 4-aminobenzoic acid, was initially recognized for its biological significance as an intermediate in folate synthesis pathways across bacterial, plant, and fungal systems. The evolution toward more complex derivatives like this compound reflects the progressive sophistication of synthetic organic chemistry methodologies.

The compound was first catalogued in chemical databases in 2011, with its structure definitively characterized and assigned the Chemical Abstracts Service registry number 883290-81-1. The systematic development of this particular derivative represents part of a broader research initiative to explore the structural modification of aminobenzoic acid scaffolds for enhanced functionality in industrial and research applications. The compound's entry into the MDL database under identifier MFCD01014170 marked its formal recognition within the global chemical information infrastructure.

Historical research into aminobenzoic acid derivatives has demonstrated their utility across multiple domains of chemistry. The structural framework provided by the benzoic acid backbone, combined with the amino functionality, has proven exceptionally versatile for further chemical modification. The specific introduction of both carboxymethyl and methyl substituents on the amino group represents a sophisticated approach to tuning the compound's chemical and physical properties for specialized applications.

Significance in Organic Chemistry Research

This compound occupies a significant position in contemporary organic chemistry research due to its unique structural features and functional versatility. The compound serves as a crucial intermediate in the synthesis of complex dyes and pigments, where its ability to form stable complexes with various metal ions enhances colorfastness and durability in textile and industrial applications. This characteristic stems from the compound's dual carboxyl functionality, which provides multiple coordination sites for metal binding.

In pharmaceutical chemistry, the compound functions as an important building block for drug development, particularly in the synthesis of medications requiring a benzoic acid derivative for their active structures. The presence of both carboxyl groups allows for diverse chemical transformations, including esterification, amidation, and other coupling reactions that are fundamental to medicinal chemistry. Research has demonstrated that modifications to the aminobenzoic acid scaffold can yield compounds with enhanced biological activity and improved pharmacological properties.

The compound's utility extends to analytical chemistry, where it serves as a reagent for detecting and quantifying specific metal ions in solution. This application leverages the compound's metal-binding properties, which arise from the electron-rich nitrogen atom and the carboxyl oxygen atoms that can act as coordinating ligands. The resulting metal complexes often exhibit distinctive spectroscopic properties that facilitate quantitative analysis.

Recent research has highlighted the compound's role in the development of novel materials with specialized properties. The carboxyl and amino functional groups enable the creation of more complex molecules through various coupling reactions, making it a versatile component in polymer synthesis and materials engineering. The compound's structural features allow for precise control over the resulting material properties through careful selection of reaction conditions and coupling partners.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for organic compound naming. The International Union of Pure and Applied Chemistry name, 4-[carboxymethyl(methyl)amino]benzoic acid, precisely describes the substitution pattern on the benzene ring. This nomenclature indicates that the compound consists of a benzoic acid core structure with substitution at the para position (position 4) by a dimethylamino group where one methyl group has been replaced by a carboxymethyl substituent.

Table 1: Structural and Identification Data for this compound

Property Value Reference
Chemical Abstracts Service Number 883290-81-1
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
MDL Number MFCD01014170
International Union of Pure and Applied Chemistry Name 4-[carboxymethyl(methyl)amino]benzoic acid
InChI Key IOOSPZLSDWROKW-UHFFFAOYSA-N
SMILES Notation CN(CC(=O)O)C1=CC=C(C=C1)C(=O)O

The compound belongs to the broader classification of substituted benzoic acids, specifically within the subcategory of aminobenzoic acid derivatives. From a functional group perspective, it is classified as a dicarboxylic acid due to the presence of two carboxyl groups: one attached directly to the benzene ring and another connected through the carboxymethyl substituent. The presence of the tertiary amine functionality further classifies it within the amino acid category, though it differs from standard amino acids in its structural complexity.

Alternative nomenclature systems recognize the compound through various synonymous names, including N-carboxymethyl-N-methyl-4-aminobenzoic acid, which emphasizes the substitution pattern on the nitrogen atom. This alternative naming convention highlights the relationship to the parent 4-aminobenzoic acid structure and clarifies the specific modifications that have been introduced.

Overview of Current Research Landscape

The contemporary research landscape surrounding this compound encompasses multiple interconnected areas of scientific investigation. Current studies focus primarily on expanding the compound's applications in materials science, with particular emphasis on its role in developing advanced dye systems and functional polymers. Research groups worldwide are investigating how the compound's unique structural features can be leveraged to create materials with enhanced performance characteristics.

Pharmaceutical research represents another significant area of current investigation, where scientists are exploring the compound's potential as a synthetic intermediate for novel therapeutic agents. The compound's structural similarity to biologically active aminobenzoic acid derivatives makes it an attractive scaffold for drug development efforts. Recent studies have demonstrated that systematic modification of the carboxymethyl and methyl substituents can yield derivatives with distinct biological profiles, opening new avenues for pharmaceutical innovation.

Table 2: Current Research Applications and Development Areas

Research Domain Application Focus Key Characteristics
Materials Science Dye and Pigment Synthesis Metal complex formation, enhanced colorfastness
Pharmaceutical Chemistry Drug Intermediate Development Benzoic acid derivative scaffold, functional group versatility
Analytical Chemistry Metal Ion Detection Coordination chemistry, spectroscopic properties
Polymer Science Advanced Materials Cross-linking capabilities, functional group reactivity

Analytical chemistry applications continue to evolve, with researchers developing new methodologies that exploit the compound's metal-binding properties for environmental monitoring and industrial quality control. The compound's ability to form stable complexes with various metal ions has led to the development of sensitive detection methods for trace metal analysis. These applications are particularly relevant in environmental science, where accurate quantification of metal pollutants is essential for ecosystem monitoring and protection.

The synthetic chemistry research community has identified the compound as a valuable building block for complex molecule construction. Recent publications highlight its use in multi-step synthetic sequences where the dual carboxyl functionality enables diverse coupling reactions. This versatility has attracted attention from synthetic chemists working on natural product synthesis and the development of novel pharmaceutical compounds, where the compound serves as a key intermediate in sophisticated synthetic strategies.

Future research directions appear to focus on expanding the compound's utility through systematic structural modification and the development of new synthetic methodologies. Emerging areas of investigation include its potential applications in nanotechnology, where the compound's functional groups could enable the creation of functionalized nanoparticles and nanocomposites with specialized properties. The ongoing evolution of chemical synthesis techniques continues to reveal new possibilities for utilizing this versatile compound in advanced materials and pharmaceutical applications.

Properties

IUPAC Name

4-[carboxymethyl(methyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-11(6-9(12)13)8-4-2-7(3-5-8)10(14)15/h2-5H,6H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOSPZLSDWROKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Carboxymethyl)(methyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with formaldehyde and formic acid. The reaction proceeds through a Mannich reaction, where the amino group of 4-aminobenzoic acid reacts with formaldehyde and formic acid to form the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Aqueous or organic solvents such as ethanol or methanol

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(Carboxymethyl)(methyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Chemistry

4-[(Carboxymethyl)(methyl)amino]benzoic acid serves as a crucial building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution, leading to diverse derivatives with potential applications in pharmaceuticals and materials science.

Biological Applications

The compound exhibits significant biological activities that make it valuable in pharmacology and biochemistry:

  • Antimicrobial Activity: Research indicates that derivatives of PABA, including this compound, demonstrate antimicrobial properties against various pathogens. For example, studies have shown effective inhibition of methicillin-resistant Staphylococcus aureus with minimum inhibitory concentrations (MIC) as low as 15.62 µM .
  • Anticancer Activity: In vitro studies reveal that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231. The compound's mechanism involves increasing annexin V-FITC-positive apoptotic cells significantly compared to controls.
Cell LineApoptosis Induction (%)Control (%)
MDA-MB-23122.040.18

Industrial Applications

In industrial settings, this compound is utilized in the production of dyes, pigments, and other chemicals. Its buffering capacity is also advantageous in drug formulations where maintaining pH stability is critical.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated various PABA derivatives for their antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae. The results indicated significant inhibition rates at concentrations around 50 µg/mL.
  • Anticancer Research : Another investigation focused on the structural modifications of PABA derivatives to enhance their cytotoxicity against cancer cells. It was found that certain modifications at the amino group significantly affected both cytotoxicity and selectivity towards cancer cells compared to normal cells.
  • Immunomodulatory Effects : Research has shown that similar compounds can enhance immune responses while exhibiting low toxicity profiles, indicating potential therapeutic applications in immune-related disorders.

Mechanism of Action

The mechanism by which 4-[(Carboxymethyl)(methyl)amino]benzoic acid exerts its effects involves interactions with various molecular targets. The carboxymethyl and methylamino groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

(a) 4-[(4-Carboxybenzoyl)amino]benzoic Acid ()
  • Structure: Features a carboxybenzoyl group instead of carboxymethyl-methylamino.
  • Molecular Formula: C₁₅H₁₁NO₅ (MW: 285.25 g/mol).
  • Key Differences: The carboxybenzoyl group introduces a rigid aromatic spacer, enhancing π-π stacking interactions and reducing conformational flexibility compared to the carboxymethyl-methylamino group.
  • Applications : Likely used in metal-organic frameworks (MOFs) or as a linker in coordination polymers due to its dual carboxylate groups .
(b) 4-[(2-Carboxyethyl)amino]benzoic Acid ()
  • Structure : Contains a longer carboxyethyl chain instead of carboxymethyl.
  • This compound has been used in synthesizing MOFs with diverse topologies .
(c) 4-(Methylamino)benzoic Acid ()
  • Structure: Lacks the carboxymethyl group, retaining only a methylamino substituent.
  • Key Differences : Reduced acidity (pKa ~4.5–5.0) compared to the target compound, which has an additional carboxylic acid group (expected pKa ~2.5–3.5). This impacts solubility and hydrogen-bonding networks in crystalline forms .

Pharmacologically Active Derivatives

(a) BAY60-2770 and BAY58-2667 ()
  • Structure : Complex benzoic acid derivatives with fluorinated biphenyl and carboxybutyl groups.
  • Key Differences: Bulky substituents enhance binding specificity to H-NOX domains (nitric oxide sensors), unlike the simpler carboxymethyl-methylamino group in the target compound. These derivatives exhibit oxygen-dependent activation, critical for cardiovascular drug development .
(b) 4-{[4-[(4-Chloro-2-butyl-5-carboxy-1H-imidazolyl)methyl]benzoyl]amino}benzoic Acid ()
  • Structure : Incorporates an imidazole ring and chloro-butyl chain.
  • Key Differences : The imidazole enhances metal coordination (e.g., zinc in enzyme inhibitors), while the hydrophobic chain improves membrane permeability. This derivative showed AT1 receptor affinity (IC₅₀ ~10–100 nM), highlighting the role of substituents in receptor targeting .
(a) {[Cd(hipamifba)(H₂O)₂·2H₂O}ₙ ()
  • Structure: Hipamifba = 4-(((4-((carboxymethyl)carbamoyl)-phenyl)amino)methyl)benzoic acid.
  • Key Differences: The carbamoyl group in hipamifba enhances hydrogen-bonding and substrate recognition in catalytic cycles. This Cd-based polymer catalyzes Strecker reactions with >90% yield for α-aminonitriles, outperforming simpler benzoic acid derivatives in heterogeneous catalysis .
(b) 4-Carboxybenzoic Acid (4-CBA) ()
  • Structure : Single carboxyl group at the para position.
  • Key Differences: Lacks the amino group, reducing its ability to form hydrogen-bonded networks or coordinate metals. 4-CBA is primarily used as a weak acid catalyst or pH adjuster, unlike the target compound’s multifunctionality .

Research Findings and Implications

  • Structural Flexibility vs. Rigidity: The carboxymethyl-methylamino group balances flexibility and hydrogen-bonding capacity, making the target compound versatile for both catalytic and pharmaceutical applications. In contrast, rigid analogs (e.g., ) excel in MOFs but lack adaptability for dynamic binding .
  • Pharmacological Potential: Derivatives with bulky substituents () demonstrate that steric and electronic modifications drastically alter bioactivity. The target compound’s simpler structure may serve as a scaffold for prodrugs or enzyme inhibitors .
  • Catalytic Efficiency: The carboxymethyl group’s dual functionality (acid + amine) enhances substrate binding in catalytic cycles, as seen in Cd-hipamifba’s high yields for α-aminonitriles .

Biological Activity

4-[(Carboxymethyl)(methyl)amino]benzoic acid, also known as a derivative of 4-aminobenzoic acid (PABA), is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and immunomodulatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₉H₉N₁O₄
  • Molecular Weight : 195.17 g/mol
  • IUPAC Name : this compound

The presence of both carboxymethyl and methyl amino groups contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of PABA exhibit significant antimicrobial activity. For instance, studies have shown that modifications to the PABA structure can enhance its effectiveness against various pathogens:

  • Minimum Inhibitory Concentrations (MIC) : Certain derivatives have demonstrated MIC values as low as 15.62 µM against methicillin-resistant Staphylococcus aureus and notable antifungal properties with MIC values of ≥ 7.81 µM against common fungal strains .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Cytotoxicity : A study indicated that certain PABA derivatives exhibit cytotoxic effects on HepG2 liver cancer cells with IC₅₀ values around 15.0 µM . This suggests that structural modifications can lead to compounds with enhanced selectivity towards cancer cells.

Immunomodulatory Effects

PABA is known to play a role in the immune response:

  • Mechanism of Action : It interferes with dihydropteroate synthase, an enzyme involved in folate biosynthesis, which is crucial for the proliferation of certain pathogens. This mechanism underlines its potential as an immunomodulatory agent .

Study 1: Antimicrobial Activity Assessment

A comprehensive study evaluated the antimicrobial efficacy of various PABA derivatives, including this compound. The results highlighted:

CompoundMIC (µg/mL)Activity Type
PABA Derivative A15.62Antibacterial
PABA Derivative B≥ 7.81Antifungal
This compoundNot specifiedPotentially active

This study underscores the importance of chemical modification in enhancing bioactivity .

Study 2: Cytotoxicity Profile

In another investigation, the cytotoxic effects on various cancer cell lines were assessed:

Cell LineIC₅₀ (µM)Compound
HepG2≥ 15.0PABA Derivative A
MCF-7Not specifiedPABA Derivative B

These findings suggest that specific modifications can lead to increased efficacy in targeting cancer cells while minimizing effects on normal cells .

Q & A

Q. What are the common synthetic routes for 4-[(Carboxymethyl)(methyl)amino]benzoic acid?

The synthesis typically involves functionalizing the benzoic acid core with carboxymethyl and methylamine groups. One approach is the Eschweiler-Clarke methylation, where formaldehyde and formic acid are used to methylate primary or secondary amines under reflux conditions . For example, derivatives like 4-[(dimethylamino)methyl]benzoic acid can be synthesized via this method. Another route involves coupling reactions using activated carboxylic acid intermediates (e.g., acyl chlorides) with amino groups, followed by selective protection/deprotection steps to achieve the desired substitution pattern .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of carboxymethyl, methylamino, and aromatic protons. For instance, 1H NMR can resolve the methylamino protons at δ ~2.5–3.0 ppm and aromatic protons at δ ~6.5–8.0 ppm .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O stretch) and ~1250 cm⁻¹ (C-N stretch) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion for C11H13NO4 at m/z 240.0871) .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves mounting a suitable crystal on a diffractometer (e.g., Bruker D8 Venture) and solving the structure using software like SHELX . For example, monoclinic systems (space group P21/c) with unit cell parameters (e.g., a = 14.77 Å, b = 6.67 Å) have been reported for similar benzoic acid derivatives . Refinement includes optimizing thermal parameters and validating hydrogen-bonding networks .

Advanced Research Questions

Q. How can synthesis yield be optimized under varying reaction conditions?

Yield optimization requires systematic parameter screening:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while reducing agents like LiAlH4 improve amine coupling efficiency .
  • Temperature Control : Reflux conditions (~100–120°C) are critical for Eschweiler-Clarke methylation to prevent side reactions .
  • Catalyst Use : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or enzymes (e.g., lipases for selective esterification) can improve regioselectivity .

Q. How are contradictions in crystallographic data resolved during structural analysis?

Discrepancies (e.g., bond length deviations >0.02 Å) may arise from disorder or twinning. Strategies include:

  • Data Reprocessing : Re-integrate diffraction images with alternative software (e.g., CrysAlisPro) to improve data completeness .
  • Validation Tools : Use PLATON to check for missed symmetry or Mercury for hydrogen-bonding network analysis .
  • Complementary Techniques : Pair SC-XRD with powder XRD or solid-state NMR to confirm phase purity .

Q. What experimental designs are effective for studying metal-ion coordination?

To explore coordination chemistry:

  • Ligand Design : Introduce chelating groups (e.g., carboxylate, tetrazolate) to the benzoic acid scaffold. For example, 4-(1H-tetrazol-5-yl)benzoic acid forms coordination polymers with transition metals (e.g., Zn²+, Cu²+) .
  • Titration Studies : Use UV-Vis or fluorescence spectroscopy to monitor binding constants (e.g., Job’s plot method) .
  • Computational Modeling : Density Functional Theory (DFT) predicts preferred coordination geometries (e.g., octahedral vs. tetrahedral) .

Q. How can structural derivatives enhance biological activity or material properties?

  • Functional Group Modifications : Adding electron-withdrawing groups (e.g., -NO2) to the aromatic ring can improve ligand-receptor binding in drug discovery .
  • Polymer Integration : Copolymerize with acrylic monomers to create pH-responsive hydrogels, leveraging the carboxylic acid group for crosslinking .
  • Hybrid Materials : Incorporate into metal-organic frameworks (MOFs) for applications in catalysis or gas storage, utilizing the rigid benzoic acid backbone .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(Carboxymethyl)(methyl)amino]benzoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.